GS-9191

Beschreibung

Eigenschaften

CAS-Nummer |

859209-84-0 |

|---|---|

Molekularformel |

C37H51N8O6P |

Molekulargewicht |

734.8 g/mol |

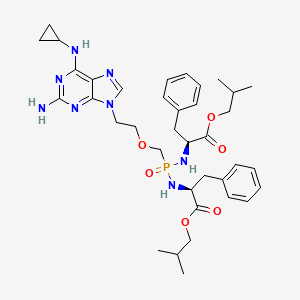

IUPAC-Name |

2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1 |

InChI-Schlüssel |

YTMOQFAFGKLYIW-CONSDPRKSA-N |

Isomerische SMILES |

CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C |

Kanonische SMILES |

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GS-9191; GS 9191; GS9191; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Progenitor of GS-9191: A Deep Dive into the Acyclic Nucleoside Phosphonate, PMEG

GS-9191 is a sophisticated double prodrug engineered to deliver its pharmacologically active parent compound, 9-(2-phosphonylmethoxyethyl)guanine, more commonly known as PMEG. This technical guide elucidates the relationship between GS-9191 and PMEG, detailing the metabolic activation cascade, mechanism of action, and the significant antiproliferative effects that underpin its therapeutic potential, particularly in the context of human papillomavirus (HPV) infections.

From Prodrug to Active Agent: The Metabolic Journey of GS-9191

GS-9191, with the chemical name l-phenylalanine,N,N′-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl] ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester, is a lipophilic molecule designed for enhanced cellular permeability.[1] Once inside the cell, it undergoes a multi-step enzymatic and chemical transformation to release its active form. This intracellular activation pathway is crucial for its therapeutic efficacy.

The metabolic cascade begins with enzymatic hydrolysis of the ester groups, followed by a spontaneous chemical conversion, leading to a monophenylalanine intermediate.[1][2] Subsequent pH- or enzyme-dependent processes yield the free phosphonate N6 prodrug, 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6,diaminopurine (cPrPMEDAP).[1][2] The final step in the formation of the parent compound involves the deamination of cPrPMEDAP by a cytosolic N6-methyl-AMP aminohydrolase to generate PMEG.[1][2]

PMEG is then further phosphorylated by cellular kinases to its active diphosphate form, PMEG diphosphate (PMEG-DP).[1] This active metabolite is a potent inhibitor of DNA polymerases, which is the ultimate mechanism of its antiproliferative and antiviral effects.[1][3]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-9191: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GS-9191, a novel prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG). GS-9191 has been investigated for its antiproliferative properties, particularly in the context of human papillomavirus (HPV)-induced lesions. This document details its chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

GS-9191 is a lipophilic double prodrug designed to enhance the cellular permeability of its active metabolite, PMEG.[1][2] Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | l-phenylalanine,N,N′-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl] ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester | [1] |

| CAS Number | 859209-84-0 | [3] |

| Molecular Formula | C₃₇H₅₁N₈O₆P | [4] |

| Molecular Weight | 734.82 g/mol | [4] |

| SMILES | CC(C)COC(--INVALID-LINK--NP(COCCN2C3=NC(N)=NC(NC4CC4)=C3N=C2)(N--INVALID-LINK--CC5=CC=CC=C5)=O)=O | [3] |

| Lipophilicity (logD) | 3.4 | [1] |

| Solubility | Soluble in DMSO at 7.35 mg/mL (10 mM) | [4] |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |

Mechanism of Action

GS-9191 exerts its antiproliferative effects through a multi-step intracellular activation process that culminates in the inhibition of DNA synthesis.[1][2]

-

Cellular Uptake : As a lipophilic compound, GS-9191 is designed to efficiently cross cell membranes via passive diffusion.[1]

-

Intracellular Metabolism : Once inside the cell, GS-9191 undergoes enzymatic and chemical transformations to release the active components. This process involves hydrolysis of the ester and phenylalanine moieties.[1][5]

-

Activation to PMEG : The prodrug is metabolized to 9-(2-phosphonylmethoxyethyl)-N⁶-cyclopropyl-2,6,diaminopurine (cPrPMEDAP), which is subsequently deaminated to form PMEG.[1][2]

-

Phosphorylation : Cellular kinases phosphorylate PMEG to its active diphosphate form, PMEG diphosphate (PMEG-DP).[1]

-

Inhibition of DNA Polymerase : PMEG-DP acts as a potent inhibitor of DNA polymerase α and β, with weaker activity against mitochondrial DNA polymerase γ.[1][2] This inhibition halts DNA replication.

-

Cell Cycle Arrest and Apoptosis : The disruption of DNA synthesis leads to cell cycle arrest in the S phase, which subsequently induces apoptosis (programmed cell death).[1][2]

The intracellular activation pathway of GS-9191 is depicted in the diagram below.

Caption: Intracellular activation pathway of GS-9191.

Antiproliferative Activity

GS-9191 has demonstrated potent antiproliferative activity, particularly against HPV-positive cell lines.[1]

| Cell Type | EC₅₀ (nM) |

| HPV-Positive Cells | as low as 0.03 |

| Non-HPV-Infected Cells | 1 - 15 |

| PMEG (Metabolite) | ~207 |

| cPrPMEDAP (Metabolite) | ~284 |

| Data sourced from[1][2] |

Inhibition of DNA Polymerases and Synthesis

The active metabolite of GS-9191, PMEG-DP, directly inhibits DNA polymerases. The compound also effectively inhibits DNA synthesis in a dose-dependent manner.[1]

Table 1: Inhibition of DNA Polymerases by PMEG-DP

| DNA Polymerase | IC₅₀ (µM) |

|---|---|

| Polymerase α | 2.5 |

| Polymerase β | 1.6 |

| Polymerase γ (mitochondrial) | 59.4 |

Table 2: Inhibition of DNA Synthesis (BrdU Incorporation)

| Cell Line | EC₅₀ (nM) |

|---|---|

| SiHa (HPV-16 positive) | 0.89 |

| HEL (Human Embryonic Lung) | 275 |

Data sourced from[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Antiproliferative Activity Assay

The antiproliferative activity of GS-9191 is determined using a cell proliferation assay.

-

Cell Culture : HPV-transformed carcinoma cell lines (e.g., SiHa, CaSki), non-HPV-transformed cell lines, and primary cell cultures are seeded in 96-well plates and incubated.

-

Compound Addition : Cells are exposed to serial dilutions of GS-9191, PMEG, and cPrPMEDAP.

-

Incubation : The plates are incubated for a defined period (e.g., 3-7 days).

-

Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTS or MTT assay).

-

Data Analysis : The 50% effective concentration (EC₅₀) values are calculated by generating sigmoidal dose-response curves using appropriate software (e.g., GraphPad Prism).[7]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of GS-9191 on the cell cycle.

-

Cell Treatment : Cells are plated and treated with GS-9191 at a concentration multiple of its EC₅₀ (e.g., 10x EC₅₀).

-

Incubation : Cells are incubated for a specified time (e.g., 48 hours).[1]

-

Nuclear Staining : The cells are harvested, fixed, and their nuclear DNA is stained with propidium iodide (PI).[7]

-

Flow Cytometry : The DNA content of individual nuclei is quantified using a flow cytometer.

-

Data Analysis : The percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M) is determined.

The general workflow for evaluating the cellular effects of GS-9191 is illustrated below.

Caption: Experimental workflow for GS-9191 evaluation.

In Vitro Cellular Metabolism

-

Cell Incubation : Various cell lines (e.g., SiHa, CaSki, PHK) are incubated with a defined concentration of GS-9191 (e.g., 1 µM) for a set time (e.g., 32 hours).[1][7]

-

Cell Lysis : Cells are collected and resuspended in a solution (e.g., 0.2% formic acid or 80% methanol) to lyse the cells and extract the metabolites.[1][7]

-

LC-MS/MS Analysis : The concentrations of GS-9191 and its metabolites (cPrPMEDAP and PMEG) in the cell lysate are determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1][7]

Preclinical and Clinical Findings

Animal Model

In the cottontail rabbit papillomavirus (CRPV) model, topical application of GS-9191 ointment demonstrated significant efficacy.[1][2]

-

A dose-dependent reduction in the size of papillomas was observed.[1][2]

-

At the highest concentration tested (0.1%), cures were evident after 5 weeks of treatment.[1][2]

-

No recurrence of lesions was observed during a 30-day follow-up period.[1][2]

Clinical Trials

A Phase 2 clinical trial (NCT00499967) was conducted to evaluate the safety and effectiveness of topical GS-9191 ointment for the treatment of anogenital warts.[7]

-

Study Design : The study involved the application of GS-9191 ointment at concentrations of 0.01%, 0.03%, or 0.1%.[7]

-

Dosing Regimen : The ointment was applied topically for 5 consecutive nights, followed by a 9-night off-ointment period, constituting one cycle.[7]

Conclusion

GS-9191 is a potent antiproliferative agent that, through its active metabolite PMEG-DP, effectively inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. Its design as a lipophilic prodrug facilitates cellular uptake, resulting in significantly greater potency than its metabolites alone. Preclinical and early clinical data suggest its potential utility as a topical treatment for HPV-induced lesions. Further research and clinical evaluation are warranted to fully establish its therapeutic role.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Treatment with Topical Therapies | Anal Neoplasia Clinic, Research and Education Center [ancre.ucsf.edu]

- 3. Topical therapies for the treatment of anal high-grade squamous intraepithelial lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. DSpace [lirias2repo.kuleuven.be]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

GS-9191: A Prodrug Approach to Harnessing the Potency of PMEG

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GS-9191, a novel double prodrug of the acyclic nucleoside phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). PMEG exhibits significant antiviral and antiproliferative activities; however, its clinical utility is hampered by poor cellular permeability and inherent toxicity.[1] GS-9191 was designed as a lipophilic topical agent to overcome these limitations by facilitating efficient permeation of the skin and subsequent intracellular metabolism to the pharmacologically active form, PMEG diphosphate (PMEG-DP).[1][2] This document details the mechanism of action, intracellular activation pathway, and preclinical efficacy of GS-9191, supported by quantitative data and detailed experimental methodologies.

Introduction: The Challenge of PMEG Delivery

9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is an acyclic nucleoside phosphonate with demonstrated cytostatic, antiproliferative, and antiviral properties against a range of viruses, including herpes viruses.[3] Its mechanism of action relies on the intracellular phosphorylation to its active metabolite, PMEG diphosphate (PMEG-DP), which acts as a DNA chain terminator by inhibiting host and viral DNA polymerases.[1][3] Despite its therapeutic potential, the development of PMEG has been limited by its poor pharmacokinetic properties and toxicity.[1][3]

To address these challenges, a prodrug strategy was employed, leading to the development of GS-9191. This lipophilic double prodrug was engineered to enhance cellular uptake and deliver the active metabolite to the target tissue, specifically for the topical treatment of human papillomavirus (HPV)-induced lesions.[1][2]

Intracellular Activation of GS-9191

GS-9191 undergoes a multi-step intracellular conversion to generate the active PMEG-DP. This pathway ensures that the potent cytotoxic effects of PMEG are localized within the target cells, minimizing systemic exposure.

The putative intracellular activation pathway of GS-9191 is as follows:

-

Passive Diffusion: The lipophilic nature of GS-9191 allows for efficient entry into the cell via passive diffusion.[1][4]

-

Initial Hydrolysis: Intracellularly, enzymatic ester hydrolysis and spontaneous chemical conversion lead to the formation of a monophenylalanine intermediate metabolite.[1][4]

-

Formation of cPrPMEDAP: A subsequent pH- or enzyme-dependent process results in the formation of the free phosphonate N6 prodrug, 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6,diaminopurine (cPrPMEDAP).[1][4] The lysosomal carboxypeptidase, cathepsin A, has been identified as playing a significant role in this initial hydrolysis.[1]

-

Deamination to PMEG: cPrPMEDAP is then deaminated by a cytosolic N6-methyl-AMP aminohydrolase to form PMEG.[1][4]

-

Phosphorylation to PMEG-DP: Finally, PMEG is phosphorylated in a two-step enzymatic process to the active metabolite, PMEG diphosphate (PMEG-DP).[1]

Mechanism of Action

The antiproliferative and antiviral effects of GS-9191 are mediated by its ultimate active metabolite, PMEG-DP. PMEG-DP acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε, which are crucial for DNA synthesis and repair.[1] By mimicking a natural nucleotide, PMEG-DP is incorporated into the growing DNA strand; however, due to its acyclic nature and lack of a 3'-OH moiety, it acts as a chain terminator, halting further DNA elongation.[3] This leads to the inhibition of DNA synthesis, cell cycle arrest in the S phase, and subsequent apoptosis.[1][2][5]

Quantitative Data

The following tables summarize the key quantitative data for GS-9191 and its metabolites.

Table 1: Antiproliferative Activity of GS-9191 and Related Compounds

| Compound | Cell Line | EC50 (nM) |

| GS-9191 | SiHa (HPV-16 positive) | 0.03 |

| CaSki (HPV-16 positive) | 0.4 | |

| HeLa (HPV-18 positive) | 0.71 | |

| C-33 A (HPV negative) | 1.0 | |

| HaCaT (HPV negative) | 15.0 | |

| cPrPMEDAP | SiHa (HPV-16 positive) | 207 |

| PMEG | SiHa (HPV-16 positive) | 284 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from Wolfgang et al., 2009.[1][2]

Table 2: Inhibition of DNA Polymerases by PMEG-DP

| DNA Polymerase | IC50 (µM) |

| α | 2.5 |

| β | 1.6 |

| γ (mitochondrial) | 59.4 |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from Wolfgang et al., 2009.[1][2][4]

Table 3: Inhibition of DNA Synthesis (BrdU Incorporation) by GS-9191

| Cell Line | EC50 (nM) |

| SiHa | 0.89 |

| HEL | 275 |

EC50 values represent the concentration required to inhibit 50% of DNA synthesis. Data sourced from Wolfgang et al., 2009.[1][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize GS-9191.

Antiproliferative Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (EC50).

Methodology:

-

Cells (e.g., HPV-transformed and non-transformed cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (GS-9191, cPrPMEDAP, PMEG).

-

Cells are incubated for a specified period (e.g., 6 days).

-

Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

-

The EC50 values are calculated from the dose-response curves.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

Objective: To measure the inhibition of cellular DNA synthesis.

Methodology:

-

Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

-

After a specified incubation period (e.g., 24 hours), 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells.

-

During a further incubation period (e.g., 3-6 hours), BrdU is incorporated into newly synthesized DNA.

-

The cells are then fixed, and the DNA is denatured.

-

A peroxidase-conjugated anti-BrdU antibody is added to detect the incorporated BrdU.

-

The substrate for the peroxidase is added, and the colorimetric signal is measured using a plate reader.

-

EC50 values for the inhibition of DNA synthesis are calculated from the dose-response curves.[1]

In Vitro DNA Polymerase Assay

Objective: To determine the inhibitory activity of the test compounds against purified DNA polymerases.

Methodology:

-

The assay is typically performed in a reaction mixture containing a buffered solution, a DNA template-primer, deoxynucleoside triphosphates (dNTPs, including a radiolabeled dNTP), and the purified DNA polymerase (α, β, or γ).

-

The test compound (e.g., PMEG-DP) is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

The reaction is stopped, and the unincorporated radiolabeled dNTPs are separated from the newly synthesized DNA (e.g., by precipitation with trichloroacetic acid and filtration).

-

The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.

-

The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]

Conclusion

GS-9191 represents a successful application of prodrug technology to overcome the delivery and toxicity challenges associated with the potent antiviral and antiproliferative agent PMEG. Through its lipophilic design and multi-step intracellular activation, GS-9191 effectively delivers the active metabolite, PMEG-DP, to target cells. The subsequent inhibition of DNA synthesis and induction of apoptosis underscore its therapeutic potential, particularly as a topical agent for HPV-induced lesions. The data and methodologies presented in this guide provide a solid foundation for further research and development of GS-9191 and related PMEG prodrugs.

References

- 1. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PMEG (antiviral) - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

The Antiproliferative Profile of GS-9191: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GS-9191, a novel double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), has demonstrated significant antiproliferative activity, particularly in human papillomavirus (HPV)-transformed cells.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its effects.

Core Mechanism of Action

GS-9191 is a lipophilic compound designed for enhanced cellular permeability.[1][3] Once inside the cell, it undergoes a multi-step metabolic activation to its pharmacologically active form, PMEG diphosphate (PMEGpp). This process involves enzymatic hydrolysis and deamination. PMEGpp then acts as a potent inhibitor of cellular DNA polymerases α and β, with weaker activity against mitochondrial DNA polymerase γ.[1][2] The inhibition of DNA synthesis leads to cell cycle arrest in the S phase, ultimately inducing apoptosis.[1][2]

Metabolic Activation and Cellular Effects of GS-9191

The following diagram illustrates the intracellular conversion of GS-9191 and its subsequent effects on the cell cycle.

References

- 1. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

GS-9191: A Novel Nucleotide Analog Prodrug with Potent Antiproliferative Activity in HPV-Transformed Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9191, a novel, lipophilic double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), has demonstrated significant antiproliferative activity against human papillomavirus (HPV)-transformed cell lines.[1] Designed for enhanced cellular permeability, GS-9191 is intracellularly metabolized to its active diphosphorylated form, PMEG diphosphate (PMEG-DP).[1][2] This active metabolite acts as a potent inhibitor of cellular DNA polymerases α and β, leading to the termination of DNA synthesis, cell cycle arrest in the S phase, and subsequent apoptosis.[1][2] Notably, GS-9191 exhibits substantially greater potency in HPV-positive cancer cell lines compared to non-HPV-infected cells, suggesting a potential therapeutic window for the treatment of HPV-associated lesions.[1][2] This technical guide provides a comprehensive overview of the preclinical data on GS-9191 in HPV-transformed cell lines, including its mechanism of action, antiproliferative effects, and detailed experimental protocols.

Mechanism of Action

GS-9191 is designed to efficiently deliver its active metabolite, PMEG-DP, into target cells.[2] Once inside the cell, GS-9191 undergoes a multi-step metabolic conversion. The prodrug is first metabolized to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6,diaminopurine (cPrPMEDAP), which is then deaminated to form PMEG.[1] Subsequently, PMEG is phosphorylated by a two-step enzymatic process to yield the active metabolite, PMEG-DP.[3]

PMEG-DP exerts its antiproliferative effects by potently inhibiting nuclear DNA polymerases α and β, which are crucial for DNA replication and repair.[1][2] The incorporation of PMEG-DP into newly synthesizing DNA leads to chain termination, thereby halting DNA replication.[4] This inhibition of DNA synthesis triggers a cascade of cellular events, including cell cycle arrest at the S phase and, ultimately, the induction of apoptosis.[1][2] Interestingly, while HPV-transformed cells are often resistant to apoptosis induced by DNA damage due to the p53-degrading activity of the viral E6 oncoprotein, GS-9191 treatment effectively induces apoptosis in these cells in a dose- and time-dependent manner.[2][3]

References

- 1. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antiproliferative Effects of Octadecyloxyethyl 9-[2-(Phosphonomethoxy)Ethyl]Guanine against Me-180 Human Cervical Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

GS-9191 for Topical Treatment of Papillomavirus: A Technical Guide

Executive Summary

GS-9191 is a novel, lipophilic double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), designed for the topical treatment of human papillomavirus (HPV)-induced lesions.[1][2][3] Developed by Gilead Sciences, GS-9191 is engineered to efficiently permeate the skin and be intracellularly metabolized to its active form, PMEG diphosphate (PMEG-DP).[1][3] This active metabolite acts as a potent inhibitor of DNA polymerases, leading to the suppression of cell proliferation, cell cycle arrest in the S phase, and subsequent apoptosis.[1][3][4] Preclinical studies have demonstrated the significant antiproliferative activity of GS-9191 in HPV-transformed cell lines and its efficacy in reducing papilloma size in a well-established animal model.[1][2][4] A Phase I/II clinical trial (NCT00499967) to evaluate the safety and efficacy of a topical ointment formulation of GS-9191 for the treatment of anogenital warts has been completed; however, the results of this study have not been publicly disclosed. This guide provides a comprehensive overview of the preclinical data available for GS-9191, including its mechanism of action, metabolism, and detailed experimental protocols.

Introduction to Papillomavirus and Current Treatments

Human papillomaviruses (HPV) are a group of DNA viruses that cause proliferative lesions of the skin and mucous membranes, including common warts, anogenital warts (condylomata acuminata), and certain types of cancer, most notably cervical cancer.[3][5][6] While prophylactic HPV vaccines have significantly reduced the incidence of infections with the most common oncogenic HPV types, treatment for existing HPV-induced lesions remains a clinical challenge.[5]

Current therapeutic options for anogenital warts are categorized as either patient-applied or provider-administered and include topical agents with various mechanisms of action, as well as surgical and destructive methods.[2][4] Patient-applied therapies include podofilox gel and imiquimod cream.[2] Provider-administered treatments consist of cryotherapy, podophyllin resin, trichloroacetic acid, and surgical excision.[2] These treatments can be associated with pain, scarring, and high recurrence rates, highlighting the need for more effective and better-tolerated therapeutic options.

GS-9191: A Novel Topical Prodrug Approach

GS-9191, chemically named l-phenylalanine,N,N′-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl] ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester, is a double prodrug of the acyclic nucleotide phosphonate PMEG.[3] The design of GS-9191 as a lipophilic molecule (logD of 3.4) is intended to enhance its permeability through the skin, allowing for targeted delivery to the epithelial layers where HPV replication occurs.[3]

Mechanism of Action

The therapeutic effect of GS-9191 is mediated by its active metabolite, PMEG diphosphate (PMEG-DP).[1][3][4] PMEG-DP is a potent inhibitor of human DNA polymerases α and β, which are essential for cellular DNA replication.[1][3][4] By inhibiting these enzymes, PMEG-DP disrupts DNA synthesis in rapidly proliferating cells, such as those infected with HPV.[1][3][4] The compound shows weaker activity against mitochondrial DNA polymerase γ.[1][3][4] The inhibition of DNA synthesis leads to an arrest of the cell cycle in the S phase, and ultimately induces apoptosis (programmed cell death) in the affected cells.[1][3][4]

Intracellular Metabolism and Activation

The conversion of the inactive prodrug GS-9191 to the active antiviral agent PMEG-DP involves a multi-step intracellular process:

-

Cellular Uptake: The lipophilic nature of GS-9191 facilitates its passive diffusion across the cell membrane.

-

Initial Hydrolysis: Inside the cell, GS-9191 is enzymatically hydrolyzed, a reaction catalyzed by the lysosomal carboxypeptidase cathepsin A, to form a monophenylalanine intermediate.

-

Formation of cPrPMEDAP: Subsequent enzymatic or pH-dependent processes lead to the formation of the free phosphonate N6 prodrug, 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6,diaminopurine (cPrPMEDAP).

-

Deamination to PMEG: cPrPMEDAP is then deaminated by a cytosolic N6-methyl-AMP aminohydrolase to yield PMEG.

-

Phosphorylation to PMEG-DP: Finally, PMEG undergoes two successive phosphorylation steps to form the active diphosphate metabolite, PMEG-DP.

Caption: Intracellular activation pathway of the prodrug GS-9191.

Preclinical Efficacy

In Vitro Antiproliferative Activity

The antiproliferative effects of GS-9191 were assessed in a panel of HPV-transformed carcinoma cell lines, HPV-negative carcinoma cell lines, and primary cell cultures.[3] GS-9191 demonstrated potent activity against HPV-transformed cells, with 50% effective concentrations (EC50) as low as 0.03 nM.[1][3][4] The compound was significantly more potent than its metabolic precursors, cPrPMEDAP and PMEG, as well as the approved topical treatment, cidofovir.[3]

| Cell Line | HPV Status | GS-9191 EC₅₀ (nM) | cPrPMEDAP EC₅₀ (nM) | PMEG EC₅₀ (nM) | Cidofovir EC₅₀ (µM) |

| HPV-Transformed Carcinoma | |||||

| SiHa | HPV-16 | 0.03 | 284 | 207 | >100 |

| CaSki | HPV-16 | 2.0 | >1000 | >1000 | >100 |

| HeLa | HPV-18 | 0.71 | 680 | 360 | 3 |

| MS-751 | HPV-18 | 0.28 | 320 | 250 | ND |

| C-4I | HPV-18 | 0.17 | 300 | 220 | ND |

| ME-180 | HPV-39 | 1.8 | 450 | 310 | 10 |

| HPV-Negative Carcinoma | |||||

| HT-3 | Negative | 1.0 | 400 | 290 | ND |

| SCC-4 | Negative | 1.5 | 500 | 350 | ND |

| SCC-9 | Negative | 2.5 | 600 | 400 | ND |

| Primary Cells | |||||

| PHK | Negative | 3.0 | >1000 | >1000 | ND |

| CK | Negative | 5.0 | >1000 | >1000 | ND |

| HEL | Negative | 15.0 | >1000 | >1000 | >100 |

| ND: Not Determined. Data sourced from Wolfgang et al., 2009.[3] |

Inhibition of DNA Synthesis and Cell Cycle Arrest

Treatment of HPV-positive cell lines with GS-9191 led to a dose-dependent inhibition of DNA synthesis, as measured by the incorporation of bromodeoxyuridine (BrdU).[4] This inhibition was observed within 24 hours of treatment.[1][3][4] Further analysis by flow cytometry revealed that GS-9191 induces an arrest of the cell cycle in the S phase.[1][3][4] For instance, in SiHa cells, a 48-hour treatment with GS-9191 (at a concentration 10 times its EC50) increased the proportion of cells in the S phase from 23% to 65.6%.[3]

| Cell Line | GS-9191 EC₅₀ for DNA Synthesis Inhibition (nM) |

| SiHa | 0.89 |

| CaSki | Not Reported |

| HEL | 275 |

| PHK | Not Reported |

| Data sourced from Wolfgang et al., 2009.[4] |

Induction of Apoptosis

Following cell cycle arrest, GS-9191 treatment was shown to induce apoptosis in HPV-transformed cells in a time- and dose-dependent manner.[1][3][4] In SiHa cells, apoptosis was observed between 3 and 7 days of treatment.[1][3][4]

In Vivo Efficacy in a Papillomavirus Model

The in vivo efficacy of topical GS-9191 was evaluated in the cottontail rabbit papillomavirus (CRPV) model, a well-established surrogate for human papillomavirus infections.[1][2][3] Rabbits with established papillomas were treated with a topical ointment formulation of GS-9191 at concentrations of 0.01%, 0.03%, and 0.1%.[2]

GS-9191 demonstrated a dose-related reduction in the size of papillomas.[1][2][3] At the highest dose of 0.1%, complete cures were observed at the end of the 5-week treatment period, with no recurrence of lesions during a 30-day follow-up period.[1][2][3] The mid (0.03%) and high (0.1%) doses resulted in a greater than 70% reduction in papilloma size compared to placebo.[2]

| Treatment Group | Concentration | Outcome |

| GS-9191 | 0.1% | Complete cures at 5 weeks, no recurrence |

| GS-9191 | 0.03% | >70% reduction in papilloma size |

| GS-9191 | 0.01% | 53% reduction in papilloma size |

| Placebo | - | - |

| Data sourced from Wolfgang et al., 2009.[2] |

Clinical Development

A Phase I, randomized, double-blind, placebo-controlled clinical trial (NCT00499967) was initiated to assess the safety, tolerability, and activity of GS-9191 ointment for the treatment of external anogenital warts.[7] The study enrolled 202 participants.[8]

The study design involved the topical application of GS-9191 ointment at concentrations of 0.01%, 0.03%, 0.1%, 0.3%, or 1.0%, or a placebo.[7] The treatment was administered for one or three cycles, with each cycle consisting of ointment application on nights 1, 3, and 5, followed by a 9-day observation period.[7] The primary outcome measure was the regression of anogenital warts based on the total surface area.[8]

The clinical trial was completed in March 2009.[7] However, the results of this study have not been made publicly available in peer-reviewed literature or in public disclosures from the sponsor.

Experimental Protocols

Antiproliferative Assays

The antiproliferative activity of GS-9191 and related compounds was determined using a CellTiter-Glo Luminescent Cell Viability Assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Addition: The following day, serial dilutions of the test compounds were added to the wells.

-

Incubation: The plates were incubated for 5 days at 37°C in a humidified CO2 incubator.

-

Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal was measured using a luminometer. The EC50 values were calculated from the dose-response curves.

In Vitro Cellular Metabolism Analysis

The intracellular metabolism of GS-9191 was characterized using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Cell Culture and Treatment: Cells (e.g., SiHa, CaSki, PHK, CK, and HEL) were incubated with a 1 µM concentration of GS-9191 for 32 hours.

-

Cell Harvesting and Lysis: Cells were collected, washed, and resuspended in 0.2% formic acid to lyse the cells and release the intracellular contents.

-

LC-MS/MS Analysis: The cell lysates were analyzed by LC-MS/MS to separate and quantify GS-9191 and its metabolites (cPrPMEDAP and PMEG). A Sciex API-4000 triple quadrupole mass spectrometer operating in positive electrospray ionization mode was used for detection.

Caption: Workflow for in vitro metabolism analysis of GS-9191.

DNA Synthesis (BrdU Incorporation) Assay

The effect of GS-9191 on DNA synthesis was measured by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU).

-

Cell Treatment: Cells were treated with serial dilutions of GS-9191 for a specified period (e.g., 24 hours).

-

BrdU Labeling: BrdU was added to the cell culture medium, and the cells were incubated to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: The cells were fixed, and the DNA was denatured to expose the incorporated BrdU.

-

Immunodetection: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) was used to detect the incorporated BrdU.

-

Substrate Addition and Signal Measurement: A substrate for the enzyme was added, and the resulting colorimetric or chemiluminescent signal was measured, which is proportional to the amount of DNA synthesis.

Cell Cycle Analysis

The impact of GS-9191 on the cell cycle was determined by flow cytometry.

-

Cell Treatment: Cells (e.g., SiHa and PHK) were incubated with the test compound (e.g., GS-9191 at 10x EC50) for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested and fixed, typically with ethanol, to permeabilize the cell and nuclear membranes.

-

DNA Staining: The fixed cells were treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Cottontail Rabbit Papillomavirus (CRPV) Efficacy Model

The in vivo efficacy of topical GS-9191 was assessed in the CRPV model.

-

Induction of Papillomas: New Zealand White rabbits were infected with CRPV to induce the growth of papillomas.

-

Treatment Formulation: GS-9191 was formulated as an ointment at various concentrations (0.01%, 0.03%, and 0.1%). A placebo ointment served as the negative control.

-

Topical Application: The ointments were applied topically to the papillomas for a defined treatment period (e.g., 5 weeks).

-

Measurement of Papilloma Size: The size of the papillomas was measured weekly in three dimensions to calculate a geometric mean diameter.

-

Data Analysis: The change in papilloma size over time was compared between the treatment and placebo groups to determine the efficacy of the compound.

Conclusion

GS-9191 represents a promising approach for the topical treatment of HPV-induced lesions. Its design as a lipophilic prodrug facilitates targeted delivery to the skin, and its intracellular conversion to the active metabolite PMEG-DP leads to potent antiproliferative effects through the inhibition of DNA synthesis. Preclinical studies have robustly demonstrated its efficacy in both in vitro and in vivo models of papillomavirus infection. While the completion of a Phase I/II clinical trial suggests that the compound has been evaluated in humans, the lack of publicly available data from this study makes it difficult to fully assess its clinical potential. Further disclosure of the clinical trial results would be necessary to determine the future of GS-9191 as a therapeutic agent for papillomavirus-related diseases.

References

- 1. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Comprehensive Analysis of the Carcinogenic Process, Tumor Microenvironment, and Drug Response in HPV-Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Safety and Effectiveness Study of an Experimental Topical Ointment (GS-9191) for the Treatment of Genital Warts [clin.larvol.com]

An In-Depth Technical Guide to the Lipophilicity and Permeability of GS-9191

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9191 is a novel, lipophilic double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] Designed for topical administration, its primary advantage lies in its enhanced permeability, allowing it to efficiently penetrate the skin and be metabolized within the epithelial layer to its active triphosphate analog.[1][2] This technical guide provides a comprehensive overview of the lipophilicity and permeability characteristics of GS-9191, presenting key data, experimental methodologies, and relevant biological pathways.

Core Concepts: The Prodrug Strategy

The development of GS-9191 addresses a key challenge in antiviral therapy: the poor cellular permeability of nucleotide analogs like PMEG.[3] Due to their charged nature at physiological pH, these compounds exhibit limited ability to cross cell membranes.[3] The prodrug approach for GS-9191 involves masking the phosphonate group with lipophilic moieties, specifically l-phenylalanine and bis(2-methylpropyl) esters.[1] This modification significantly increases the molecule's lipophilicity, facilitating its passive diffusion across cellular membranes.[3][4] Once inside the cell, these promoieties are cleaved by intracellular enzymes to release the active antiviral agent.[1][4]

Lipophilicity of GS-9191

Lipophilicity is a critical physicochemical property that governs a drug's ability to permeate biological membranes. It is a key determinant of the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Quantitative Lipophilicity Data

The lipophilicity of GS-9191 has been quantified by its distribution coefficient (logD), which measures the ratio of the compound's concentration in a lipid phase to its concentration in an aqueous phase at a specific pH.

| Parameter | Value | Reference |

| logD | 3.4 | [1][3] |

This high logD value confirms the lipophilic nature of GS-9191, which is consistent with its design as a topical agent intended for skin permeation.[1][3]

Experimental Protocol: Determination of logD (General Methodology)

While the specific experimental protocol used to determine the logD of GS-9191 is not detailed in the available literature, a common method for determining the lipophilicity of pharmaceutical compounds is the shake-flask method or automated methods using HPLC. A general procedure for the shake-flask method is as follows:

-

Preparation of Solutions: A buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (typically n-octanol) are prepared. A stock solution of the test compound is also prepared.

-

Partitioning: A known amount of the test compound is added to a mixture of the aqueous buffer and n-octanol in a flask.

-

Equilibration: The flask is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Permeability of GS-9191

The enhanced permeability of GS-9191 is a direct consequence of its high lipophilicity. This allows the molecule to efficiently cross the lipid bilayers of cell membranes via passive diffusion.

Mechanism of Permeation

GS-9191 enters cells through passive diffusion, a process driven by the concentration gradient of the compound across the cell membrane.[3][4] This mechanism is characteristic of lipophilic molecules and does not require a specific transporter protein. In contrast, the metabolites of GS-9191, cPrPMEDAP and PMEG, are negatively charged at physiological pH and exhibit poor membrane permeability.[3]

Intracellular Activation Pathway

Once inside the cell, GS-9191 undergoes a multi-step enzymatic and chemical conversion to its active form, PMEG diphosphate (PMEG-DP). This intracellular activation is crucial for its therapeutic effect.

Caption: Intracellular activation pathway of GS-9191.

Experimental Protocols for Permeability Assessment

While specific quantitative permeability data for GS-9191 from standard assays like Caco-2 or PAMPA are not publicly available, these are the industry-standard methods for evaluating the permeability of drug candidates.

A detailed protocol for assessing the intracellular metabolism of GS-9191 has been described.[3] This study provides indirect evidence of its permeability and subsequent intracellular processing.

-

Cell Culture: SiHa cells are cultured in appropriate media.

-

Incubation: Cells are incubated with [¹⁴C]-labeled GS-9191 (e.g., at a concentration of 1 µM) for 24 hours.

-

Cell Lysis: After incubation, the cells are washed and then lysed using 80% methanol overnight at -20°C.

-

Extraction: The cell lysate is centrifuged to remove cellular debris, and the methanol extract is collected and lyophilized.

-

Analysis: The dried pellet is redissolved and analyzed by liquid chromatography coupled with in-line radioactivity detection to identify and quantify GS-9191 and its metabolites.

References

- 1. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Lipophilic Nucleotide Prodrugs: Synthesis, Hydrolysis, and Antiretroviral Activity of AZT and d4T Acyl Nucleotides | Semantic Scholar [semanticscholar.org]

- 3. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of GS-9191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9191 is a novel, lipophilic double prodrug of the acyclic nucleoside phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] Designed for topical administration, GS-9191 exhibits potent antiproliferative activity, particularly against human papillomavirus (HPV)-transformed cells.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of GS-9191, detailing its mechanism of action, experimental protocols, and the quantitative impact of its structural components on biological activity.

Core Structure and Prodrug Moiety

GS-9191, chemically named l-phenylalanine,N,N′-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl] ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester, is designed to enhance cellular permeability and intracellular accumulation of its active metabolite.[1] The core structure consists of a guanine analog linked to a phosphonate group. The prodrug strategy involves esterification of the phosphonate with two L-phenylalanine molecules, which are further esterified with isobutanol. This design significantly increases the lipophilicity of the parent compound, PMEG, facilitating its passive diffusion across cell membranes.[1]

Mechanism of Action and Intracellular Activation

The biological activity of GS-9191 is entirely dependent on its intracellular conversion to the active diphosphate form of PMEG (PMEGpp). This multi-step activation process is a key aspect of its structure-activity relationship.

Intracellular Activation Pathway of GS-9191

The lipophilic nature of GS-9191 allows for efficient entry into the cell via passive diffusion. Once inside, it undergoes a series of enzymatic and chemical transformations to yield the active antiviral agent.

Caption: Intracellular activation pathway of GS-9191.

The active metabolite, PMEG diphosphate (PMEGpp), acts as a potent inhibitor of cellular DNA polymerases α and β, with weaker activity against mitochondrial DNA polymerase γ.[1][2] By competing with the natural substrate dGTP for incorporation into newly synthesized DNA, PMEGpp acts as a chain terminator due to the lack of a 3'-hydroxyl group, leading to the inhibition of DNA synthesis.[3] This ultimately results in cell cycle arrest in the S phase and subsequent apoptosis.[1][2]

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of GS-9191 and its metabolites has been evaluated in various cell lines. The data clearly demonstrates the superior potency of the prodrug form.

Table 1: Antiproliferative Activity of GS-9191 and its Metabolites in HPV-Positive Cell Lines

| Compound | SiHa (EC₅₀, nM) | CaSki (EC₅₀, nM) | HeLa (EC₅₀, nM) | MS-751 (EC₅₀, nM) | C-4I (EC₅₀, nM) | ME-180 (EC₅₀, nM) |

| GS-9191 | 0.03 ± 0.01 | 2.07 ± 1.3 | 0.71 ± 0.54 | 0.32 ± 0.22 | 0.30 ± 0.21 | 0.13 ± 0.10 |

| cPrPMEDAP | 207 ± 116 | 284 ± 208 | 750 ± 490 | 250 ± 150 | 380 ± 290 | 430 ± 310 |

| PMEG | 284 ± 157 | 433 ± 292 | 1,380 ± 970 | 670 ± 390 | 290 ± 220 | 1,580 ± 870 |

Data are presented as mean ± standard deviation. EC₅₀ represents the concentration required to inhibit cell growth by 50%. Data sourced from Wolfgang et al., 2009.[1]

Table 2: Antiproliferative Activity of GS-9191 in Non-HPV-Infected and Primary Cells

| Cell Line | Cell Type | EC₅₀ (nM) |

| HT-3 | HPV-negative carcinoma (cervix) | 1.33 ± 0.89 |

| SCC-4 | HPV-negative carcinoma (tongue) | 1.15 ± 0.76 |

| SCC-9 | HPV-negative carcinoma (tongue) | 1.01 ± 0.65 |

| PHK | Primary Human Keratinocytes | 1.49 ± 0.98 |

| CK | Primary Cervical Keratinocytes | 4.75 ± 2.98 |

| NBE | Primary Bronchial Epithelia | 0.98 ± 0.30 |

| HEL | Primary Lung Fibroblasts | 7.44 ± 8.62 |

| PHF | Primary Human Fibroblasts | 4.75 ± 2.98 |

Data are presented as mean ± standard deviation. Data sourced from Wolfgang et al., 2009.[1]

Table 3: Inhibition of Cellular DNA Polymerases by PMEG Diphosphate (PMEGpp)

| DNA Polymerase | 50% Enzyme Inhibition (µM) |

| Polymerase α | 2.5 |

| Polymerase β | 1.6 |

| Polymerase γ | 59.4 |

Data sourced from Wolfgang et al., 2009.[1][2]

Key Structure-Activity Relationship Insights

-

The Prodrug Moiety is Crucial for Activity: GS-9191 is substantially more potent than its metabolites, cPrPMEDAP and PMEG, across all tested cell lines.[1][2] This highlights the critical role of the lipophilic prodrug structure in facilitating cellular uptake.

-

Intracellular Metabolism Dictates Potency: The efficiency of the intracellular conversion of GS-9191 to PMEG correlates with its antiproliferative activity. For instance, the relatively resistant CaSki cell line demonstrates less efficient hydrolysis and deamination of the prodrug compared to the more sensitive SiHa cell line.[1]

-

Selectivity for HPV-Transformed Cells: GS-9191 generally exhibits greater potency in HPV-transformed cells compared to non-HPV-transformed cell lines and primary cells.[1][2] This suggests a potential therapeutic window, although the compound still shows activity in the nanomolar range in non-cancerous cells.

-

Alkoxyalkyl Prodrugs as an Alternative: Another prodrug of PMEG, octadecyloxyethyl-PMEG (ODE-PMEG), has shown comparable or even superior antiproliferative activity to GS-9191 in some cervical cancer cell lines.[4] This indicates that different lipophilic prodrug moieties can be effectively employed to deliver PMEG intracellularly.

Experimental Protocols

Antiproliferative Activity Assay

The antiproliferative activity of GS-9191 and its analogs is determined using a cell viability assay.

Caption: General workflow for antiproliferation assays.

Detailed Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere for 24 hours.

-

Serial dilutions of the test compounds (e.g., GS-9191, cPrPMEDAP, PMEG) are added to the wells.

-

The plates are incubated for 7 days at 37°C in a humidified CO₂ incubator.

-

Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which are indicative of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of DNA Synthesis Assay

The effect of GS-9191 on DNA synthesis is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Detailed Methodology:

-

Cells are seeded in 96-well plates and incubated with serial dilutions of GS-9191 for a specified period (e.g., 32 hours).[1]

-

BrdU is added to the cell culture medium and incubated for a further 2-4 hours to allow for its incorporation into replicating DNA.

-

Cells are fixed, and the DNA is denatured to allow for antibody access.

-

A peroxidase-conjugated anti-BrdU antibody is added, which binds to the incorporated BrdU.

-

A substrate for the peroxidase is added, resulting in a colorimetric reaction.

-

The absorbance is measured using a microplate reader, and the EC₅₀ for DNA synthesis inhibition is calculated.

Intracellular Metabolism Analysis

The intracellular concentrations of GS-9191 and its metabolites are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology:

-

Cells are incubated with a known concentration of GS-9191 (e.g., 1 µM) for a specific duration (e.g., 32 hours).[1]

-

The cells are collected, washed, and lysed.

-

The cell lysate is subjected to protein precipitation, and the supernatant is analyzed by LC-MS/MS.

-

The concentrations of GS-9191, cPrPMEDAP, and PMEG are quantified by comparing their peak areas to those of known standards.

Conclusion

The structure-activity relationship of GS-9191 is fundamentally defined by its elegant prodrug design. The lipophilic ester moieties are essential for overcoming the poor membrane permeability of the parent nucleoside phosphonate, PMEG. The efficiency of the subsequent intracellular activation cascade directly correlates with the compound's potent antiproliferative effects. While the current data provides a clear picture of the importance of the prodrug approach, further studies on analogs with modifications to the purine core, the cyclopropylamino group, or the ester promoieties could provide deeper insights into the SAR and potentially lead to the development of even more potent and selective anticancer agents.

References

- 1. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PMEG (antiviral) - Wikipedia [en.wikipedia.org]

- 4. Antiproliferative Effects of Octadecyloxyethyl 9-[2-(Phosphonomethoxy)Ethyl]Guanine against Me-180 Human Cervical Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of GS-9191 and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9191 is a novel, topically administered double prodrug of the nucleotide analogue 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Developed by Gilead Sciences, GS-9191 is designed to permeate the skin and be metabolized within the epithelial layer to its active triphosphate form, PMEG diphosphate (PMEG-DP). This active metabolite exhibits potent antiproliferative activity by inhibiting DNA polymerases α and β, making GS-9191 a promising candidate for the treatment of hyperproliferative skin conditions, particularly those induced by human papillomavirus (HPV).[1][2][3] This technical guide provides a comprehensive overview of the synthesis of GS-9191 and its analogues, detailing experimental protocols, quantitative biological data, and the underlying signaling pathways.

Quantitative Data

The biological activity of GS-9191 and its metabolites has been evaluated in various cell lines. The following tables summarize the key quantitative data on their antiproliferative effects and enzyme inhibition.

Table 1: Antiproliferative Activity of GS-9191 and Related Compounds [4][5][6]

| Compound | Cell Line | Cell Type | EC₅₀ (nM) |

| GS-9191 | SiHa | HPV-16 positive cervical carcinoma | 0.03 |

| CaSki | HPV-16 and -18 positive cervical carcinoma | 284 | |

| HeLa | HPV-18 positive cervical carcinoma | 0.71 | |

| Me-180 | HPV-68 positive cervical carcinoma | 2.1 | |

| C-33 A | HPV-negative cervical carcinoma | 1.3 | |

| A-549 | Lung carcinoma | 15 | |

| MCF-7 | Breast adenocarcinoma | >100 | |

| PHK | Primary human keratinocytes | 3.1 | |

| HEL | Human embryonic lung fibroblasts | 12 | |

| cPrPMEDAP | SiHa | HPV-16 positive cervical carcinoma | 207 |

| PMEG | SiHa | HPV-16 positive cervical carcinoma | 284 |

Table 2: Inhibition of DNA Polymerases by PMEG Diphosphate (PMEG-DP) [4][6]

| Enzyme | IC₅₀ (µM) |

| DNA Polymerase α | 2.5 |

| DNA Polymerase β | 1.6 |

| DNA Polymerase γ (mitochondrial) | 59.4 |

Experimental Protocols

While the precise, industrial-scale synthesis of GS-9191 is proprietary to Gilead Sciences, a representative synthetic protocol can be constructed based on the general principles of phosphonamidate prodrug (ProTide) synthesis and methodologies reported for analogous compounds. The overall strategy involves the synthesis of the core acyclic nucleoside phosphonate, 9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), followed by the coupling of L-phenylalanine isobutyl ester to the phosphonate group.

Representative Synthesis of GS-9191

Step 1: Synthesis of 9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP)

The synthesis of the cPrPMEDAP core can be achieved through the alkylation of N⁶-cyclopropyl-2,6-diaminopurine with a suitable phosphonate-containing side chain precursor.

-

Materials: N⁶-cyclopropyl-2,6-diaminopurine, diethyl (2-tosyloxyethoxymethyl)phosphonate, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of N⁶-cyclopropyl-2,6-diaminopurine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of diethyl (2-tosyloxyethoxymethyl)phosphonate in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography to yield diethyl cPrPMEDAP.

-

Treat the diethyl ester with bromotrimethylsilane (TMSBr) in anhydrous dichloromethane followed by hydrolysis with water to afford cPrPMEDAP.

-

Step 2: Synthesis of L-phenylalanine isobutyl ester hydrochloride

-

Materials: L-phenylalanine, isobutanol, thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-phenylalanine in isobutanol and cool to 0 °C.

-

Add thionyl chloride dropwise to the suspension.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain L-phenylalanine isobutyl ester hydrochloride.

-

Step 3: Coupling of cPrPMEDAP with L-phenylalanine isobutyl ester

This step involves the formation of the phosphonamidate bonds, a key feature of the ProTide technology.

-

Materials: cPrPMEDAP, L-phenylalanine isobutyl ester hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine, anhydrous pyridine.

-

Procedure:

-

Dissolve cPrPMEDAP in anhydrous pyridine.

-

Add L-phenylalanine isobutyl ester hydrochloride and triethylamine to the solution.

-

Add DCC and a catalytic amount of DMAP to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours under an inert atmosphere.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield GS-9191 as a mixture of diastereomers. Further purification by chiral chromatography can be employed to separate the individual diastereomers if required.

-

Signaling Pathways and Mechanisms of Action

GS-9191 is designed as a prodrug that undergoes intracellular activation to exert its therapeutic effect. The following diagrams illustrate the proposed intracellular activation pathway of GS-9191 and the subsequent mechanism of action of its active metabolite.

The lipophilic nature of GS-9191 allows for efficient passive diffusion across the cell membrane. Once inside the cell, esterases, such as Cathepsin A, hydrolyze the amino acid ester moieties to release 9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). Subsequently, an adenosine deaminase-like enzyme removes the cyclopropylamine group to yield 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Cellular kinases then phosphorylate PMEG first to its monophosphate (PMEG-MP) and then to its active diphosphate form (PMEG-DP).

PMEG-DP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for DNA polymerases α and β. By binding to the active site of these enzymes, PMEG-DP effectively halts DNA synthesis. This inhibition of DNA replication leads to cell cycle arrest in the S-phase, and ultimately induces apoptosis in rapidly proliferating cells.[4][6]

Conclusion

GS-9191 represents a sophisticated approach to topical drug delivery, leveraging prodrug technology to efficiently deliver a potent antiproliferative agent to its target tissue. The synthesis of GS-9191 and its analogues, while complex, follows established principles of phosphonamidate chemistry. The quantitative biological data clearly demonstrates the high potency of GS-9191, particularly in HPV-positive cell lines, and elucidates its mechanism of action through the inhibition of key DNA polymerases. This technical guide provides a foundational resource for researchers and professionals in drug development interested in the synthesis and application of nucleotide analogues and their prodrugs. Further research into analogues of GS-9191 may lead to the development of even more effective and selective therapies for a range of hyperproliferative and viral skin diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GS-9191 in Antiproliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing GS-9191, a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), in antiproliferation assays. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

GS-9191 is a lipophilic double prodrug designed to efficiently permeate the skin and be metabolized intracellularly to its active form, PMEG diphosphate (PMEGpp).[1][2] PMEGpp is a potent inhibitor of DNA polymerases α and β, with weaker activity against mitochondrial DNA polymerase γ.[1] This inhibition of DNA synthesis leads to an arrest of the cell cycle in the S phase, followed by apoptosis.[1][2] GS-9191 has demonstrated significant antiproliferative activity, particularly in human papillomavirus (HPV)-positive cell lines.[1][2]

Mechanism of Action

GS-9191 is designed to increase the cellular uptake and accumulation of the active metabolite, PMEG diphosphate.[2] Intracellularly, GS-9191 is first metabolized to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6,diaminopurine (cPrPMEDAP) and subsequently deaminated to PMEG.[1][2] PMEG is then phosphorylated to PMEG diphosphate (PMEGpp), the active metabolite that inhibits cellular DNA polymerases.[3] This targeted action on DNA synthesis is the basis for its antiproliferative effects.[2]

Data Presentation

The antiproliferative activity of GS-9191 has been evaluated in a variety of cell lines. The following tables summarize the 50% effective concentration (EC50) values, representing the concentration of GS-9191 required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of GS-9191 in HPV-Transformed Carcinoma Cell Lines

| Cell Line | HPV Subtype | EC50 (nM) |

| SiHa | HPV-16 | 0.03 |

| CaSki | HPV-16 | 2 |

| HeLa | HPV-18 | 0.71 |

| MS | HPV-18 | Not Specified |

Data compiled from multiple sources.[2][3]

Table 2: Antiproliferative Activity of GS-9191 in Non-HPV-Transformed Cell Lines and Primary Cells

| Cell Line | Cell Type | EC50 (nM) |

| HEL | Human Embryonic Lung | 275 |

| PHK | Primary Human Keratinocytes | 1-15 |

Data compiled from multiple sources.[2]

Table 3: Comparison of Antiproliferative Activity (IC50 in nM) of GS-9191 and ODE-PMEG

| Cell Line | GS-9191 | ODE-PMEG |

| CaSki | 2 | ~2 |

| Me-180 | Not Specified | ~2 |

| HeLa | 0.71 | 0.035 |

Data from a comparative study.[3]

Experimental Protocols

Antiproliferation Assay using BrdU Incorporation

This protocol is based on the measurement of 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA of proliferating cells.

Materials:

-

GS-9191

-

Cell line of interest (e.g., SiHa, CaSki)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell Proliferation ELISA, BrdU (colorimetric) Kit (e.g., from Roche Diagnostics)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Detach cells from the culture flask using trypsin.

-

Count the cells and adjust the density to 250 to 1,000 cells per well (optimization for each cell type is recommended).

-

Plate the cells in a 96-well plate and incubate overnight to allow for cell attachment.[4]

-

-

Compound Addition:

-

Prepare fivefold serial dilutions of GS-9191 in the complete cell culture medium.

-

Add the diluted compound to the wells in duplicate.

-

Include control wells with no compound (100% proliferation) and wells with a known mitosis inhibitor like 10 µM colchicine (0% proliferation).[4]

-

-

Incubation:

-

Incubate the plates for 7 days.[4]

-

-

BrdU Labeling and Detection:

-

At the end of the incubation period, add the BrdU labeling solution to each well and incubate for an appropriate time according to the manufacturer's instructions.

-

Fix the cells and add the anti-BrdU-POD antibody.

-

Wash the wells and add the substrate solution.

-

Quantify the amount of BrdU incorporated by measuring the absorbance using a microplate reader.[2]

-

-

Data Analysis:

-

Generate sigmoidal dose-response curves from the experimental data.

-

Calculate the EC50 values using appropriate software (e.g., GraphPad Prism).[2]

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with GS-9191.

Materials:

-

GS-9191

-

Cell line of interest (e.g., SiHa)

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (e.g., CycleTEST PLUS kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells in 6-well plates at approximately 70% confluence.

-

Culture for 48 hours before adding GS-9191 at a concentration of 10 times its antiproliferative EC50 (e.g., 0.3 nM for SiHa cells).[4]

-

-

Incubation:

-

Incubate the cells with GS-9191 for 48 hours.[2]

-

-

Cell Staining:

-

Harvest the cells and stain the nuclear DNA with propidium iodide following the manufacturer's protocol.[4]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer to quantify the amount of DNA in each nucleus.

-

Calculate the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software (e.g., ModFit LT).[4] GS-9191 treatment is expected to result in an accumulation of cells in the S phase.[2]

-

Mandatory Visualizations

References

- 1. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GS-9191 Is a Novel Topical Prodrug of the Nucleotide Analog 9-(2-Phosphonylmethoxyethyl)Guanine with Antiproliferative Activity and Possible Utility in the Treatment of Human Papillomavirus Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effects of Octadecyloxyethyl 9-[2-(Phosphonomethoxy)Ethyl]Guanine against Me-180 Human Cervical Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Notes and Protocols: GS-9191 BrdU Incorporation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antiproliferative activity of GS-9191 using a Bromodeoxyuridine (BrdU) incorporation assay. The document includes a summary of the mechanism of action of GS-9191, quantitative data on its efficacy in various cell lines, a step-by-step experimental protocol, and diagrams illustrating the metabolic pathway and experimental workflow.

Introduction

GS-9191 is a novel double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] As a lipophilic prodrug, GS-9191 is designed for enhanced cellular permeability.[1] Intracellularly, it is metabolized to its active form, PMEG diphosphate (PMEG-DP), which acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε.[1] This inhibition of DNA synthesis leads to cell cycle arrest in the S phase and subsequent apoptosis, forming the basis of its antiproliferative effects.[1][2] The BrdU incorporation assay is a colorimetric immunoassay used to quantify cell proliferation by measuring the incorporation of BrdU, a thymidine analog, into newly synthesized DNA.[3] This method provides a non-radioactive alternative to the [3H]-thymidine incorporation assay for evaluating the cytostatic effects of compounds like GS-9191.[4]

Mechanism of Action of GS-9191

GS-9191 exerts its antiproliferative effects through a multi-step intracellular activation process. The lipophilic nature of GS-9191 allows it to passively diffuse across the cell membrane.[1] Once inside the cell, it undergoes enzymatic and chemical conversions to form the active metabolite PMEG diphosphate (PMEG-DP).[1] PMEG-DP then inhibits nuclear DNA polymerases, effectively halting DNA replication and, consequently, cell division.[1] This leads to an accumulation of cells in the S phase of the cell cycle.[1][5]

Figure 1: Intracellular activation pathway of GS-9191.

Quantitative Data: Inhibition of BrdU Incorporation by GS-9191

The inhibitory effect of GS-9191 on DNA synthesis has been quantified in various cell lines. The following table summarizes the 50% effective concentration (EC₅₀) values, which represent the concentration of GS-9191 required to inhibit 50% of BrdU incorporation.

| Cell Line | Cell Type | GS-9191 EC₅₀ (nM) |

| SiHa | HPV-transformed carcinoma | 0.89 |

| CaSki | HPV-transformed carcinoma | Not explicitly quantified, but dose-dependent inhibition was observed. |

| HEL | Human embryonic lung fibroblasts | 275 |

| PHK | Primary human keratinocytes | Not explicitly quantified, but dose-dependent inhibition was observed. |

| Data sourced from studies on HPV-transformed and primary cell lines.[1] |

Experimental Protocol: BrdU Incorporation Assay

This protocol is adapted from standard colorimetric BrdU ELISA assays and the methodology used in the evaluation of GS-9191.[1][6][7]

Materials:

-

GS-9191

-

Cell line of interest (e.g., SiHa, HEL)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

BrdU Cell Proliferation ELISA Kit (e.g., from Roche Diagnostics, Sigma-Aldrich, or similar) containing:

-

BrdU labeling reagent

-

Fixing/Denaturing solution

-

Anti-BrdU antibody conjugated to peroxidase (Anti-BrdU-POD)

-

Antibody dilution solution

-

Wash buffer concentrate

-

TMB substrate

-

Stop solution (e.g., H₂SO₄)

-

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well in 100 µL of complete culture medium.[6] The optimal cell density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

BrdU Labeling:

-

Prepare the BrdU labeling solution by diluting the stock 1:100 in culture medium to a final concentration of 10 µM.[4]

-

Add 10 µL of the BrdU labeling solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.[6] The incubation time may need optimization depending on the cell line's proliferation rate.

-

-

Fixation and Denaturation:

-

Antibody Incubation:

-

Washing:

-

Remove the antibody solution.

-

Wash the wells three times with 200-300 µL of 1X Wash Buffer.[7]

-

-

Substrate Reaction and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate at room temperature for 5-30 minutes, monitoring for color development.[6]

-

Stop the reaction by adding 50-100 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Plot the absorbance against the concentration of GS-9191.

-

Use a sigmoidal dose-response curve to calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).[1]

-

Figure 2: Experimental workflow for the GS-9191 BrdU incorporation assay.

Conclusion

The BrdU incorporation assay is a robust method for quantifying the antiproliferative activity of GS-9191. By measuring the inhibition of DNA synthesis, this assay provides a quantitative measure of the compound's potency (EC₅₀). The provided protocol and background information offer a comprehensive guide for researchers and scientists in the field of drug development to effectively evaluate GS-9191 and similar compounds that target cell proliferation.

References